molecular formula C15H17NO B14407328 4-(2-Amino-3-phenylpropyl)phenol CAS No. 80396-15-2

4-(2-Amino-3-phenylpropyl)phenol

Cat. No.: B14407328
CAS No.: 80396-15-2
M. Wt: 227.30 g/mol
InChI Key: PKGDOHQZUGWVSD-UHFFFAOYSA-N
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Description

4-(2-Amino-3-phenylpropyl)phenol is an organic compound with the molecular formula C15H17NO It is a derivative of phenol, characterized by the presence of an amino group and a phenylpropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-phenylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. For example, 4-bromophenol can be reacted with 2-amino-3-phenylpropylamine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-3-phenylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Amino-3-phenylpropyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-phenylpropyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron donation, while the amino group can engage in protonation and deprotonation reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-3-phenylpropyl)phenol is unique due to the presence of both an amino group and a phenylpropyl group attached to the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

80396-15-2

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-(2-amino-3-phenylpropyl)phenol

InChI

InChI=1S/C15H17NO/c16-14(10-12-4-2-1-3-5-12)11-13-6-8-15(17)9-7-13/h1-9,14,17H,10-11,16H2

InChI Key

PKGDOHQZUGWVSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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